REACTION_SMILES
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[CH:1]1([N:7]2[C:8](=[O:14])[CH2:9][CH:10]([CH2:12][OH:13])[CH2:11]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[Cl:19][CH2:20][Cl:21].[H-:15].[I:17][CH3:18].[Na+:16]>>[CH:1]1([N:7]2[C:8](=[O:14])[CH2:9][CH:10]([CH2:12][O:13][CH3:18])[CH2:11]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC(CO)CN1C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COCC1CC(=O)N(C2CCCCC2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |